2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide
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Overview
Description
2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide typically involves the reaction of 2-[(N-Methylcyclohexylamino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution in THF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. Large-scale production also incorporates advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base.
Coupling reactions: Palladium catalysts are often used in coupling reactions, with conditions including mild temperatures and the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide is used in various scientific research applications, including:
Organic synthesis: It is a valuable reagent in the synthesis of complex organic molecules.
Medicinal chemistry: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Material science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
N-Methylcyclohexylamine: A secondary aliphatic amine with similar structural features.
Phenylzinc bromide: Another organozinc compound used in similar types of reactions.
Uniqueness
2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide is unique due to its specific structure, which combines the reactivity of organozinc compounds with the stability provided by the N-methylcyclohexylamino group. This makes it particularly useful in a wide range of organic synthesis applications .
Properties
Molecular Formula |
C14H20BrNZn |
---|---|
Molecular Weight |
347.6 g/mol |
IUPAC Name |
bromozinc(1+);N-methyl-N-(phenylmethyl)cyclohexanamine |
InChI |
InChI=1S/C14H20N.BrH.Zn/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;;/h2,4-5,8,14H,3,6-7,10-12H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
PDRHSIPOFNNLPC-UHFFFAOYSA-M |
Canonical SMILES |
CN(CC1=CC=CC=[C-]1)C2CCCCC2.[Zn+]Br |
Origin of Product |
United States |
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